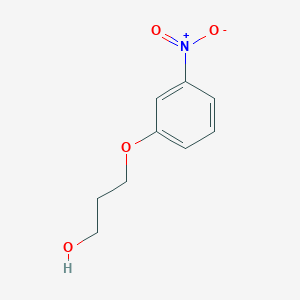

3-(3-Nitrophenoxy)propan-1-ol

Description

3-(3-Nitrophenoxy)propan-1-ol is a nitroaromatic propanol derivative characterized by a phenoxy group substituted with a nitro moiety at the meta position, attached to a propan-1-ol backbone. Nitro groups are known to influence electronic characteristics, solubility, and reactivity, making such compounds relevant in pharmaceuticals, agrochemicals, or organic synthesis intermediates .

Properties

IUPAC Name |

3-(3-nitrophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYNMBARDDNRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655977 | |

| Record name | 3-(3-Nitrophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63082-35-9 | |

| Record name | 3-(3-Nitrophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Nitrophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Nitrophenoxy)propanal or 3-(3-Nitrophenoxy)propanoic acid.

Reduction: 3-(3-Aminophenoxy)propan-1-ol.

Substitution: Various substituted phenoxypropanols depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitrophenoxy)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

Industry: It serves as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylsulphanyl)propan-1-ol

- Structure : Propan-1-ol with a methylsulphanyl substituent at the 3-position.

- Synthesis & Applications: Produced by lactic acid bacteria (LAB) during wine fermentation, contributing to roasted/chocolate aromas in Merlot wines. Notably, Oenococcus oeni exhibits high efficiency in its biosynthesis .

- Key Data :

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure: Branched propanol with a 3-tolyl (methylphenyl) group.

- Applications : Used in fragrances; regulated by the International Fragrance Association (IFRA) for safety.

- Stability: Branched alkyl chains enhance steric hindrance, improving shelf life compared to linear nitro-substituted analogs .

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

- Structure: Propan-1-ol with a chloro-nitropyridine and methylamino substituent.

- Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO/DIEA, yielding 71% after chromatography .

- Key Data :

3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol

- Structure : Propan-1-ol linked to a brominated benzodioxole ring.

- Synthesis : Achieved via reduction of 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid, yielding 92% as a white solid .

- Key Data: Applications: Potential use in bioactive molecules due to bromine’s leaving-group properties and benzodioxole’s metabolic stability .

Pharmaceutical Propanol Derivatives

- Examples: (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol and related impurities .

- Applications : Serve as reference standards or impurities in beta-blocker synthesis.

- Key Data: Regulatory Importance: Strict purity requirements (e.g., <0.1% impurity thresholds) . Stability: Amino and ether groups influence solubility and degradation pathways.

Comparative Analysis Table

Research Findings and Implications

- Reactivity: Nitro-substituted propanols (e.g., IV-9) exhibit higher electrophilicity than sulphur- or alkyl-substituted analogs, enabling use in cross-coupling reactions or drug intermediates .

- Safety: Aromatic nitro groups may pose toxicity concerns, contrasting with IFRA-approved branched propanols like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, which are prioritized for consumer products .

- Synthetic Efficiency : Bromine and nitro groups facilitate high-yield reactions (e.g., 92% for bromobenzodioxole derivative), whereas steric hindrance in branched compounds may reduce yields .

Biological Activity

3-(3-Nitrophenoxy)propan-1-ol, with the CAS number 63082-35-9, is a compound of interest in various biological studies due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its effectiveness in medicinal chemistry and related fields.

- Molecular Formula : C9H11NO3

- Molecular Weight : 183.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, potentially acting as an enzyme inhibitor or modulator. The nitrophenoxy group may enhance its binding affinity to specific receptors or enzymes, thus influencing metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitro group may contribute to the radical scavenging activity, which is essential in combating oxidative stress.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain carbohydrate-hydrolyzing enzymes. This inhibition could have implications for managing conditions such as diabetes by regulating glucose metabolism.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Radical scavenging | |

| Enzyme Inhibition | Carbohydrate-hydrolyzing enzymes | |

| Hypolipidemic Effects | Lipid metabolism modulation |

Study 1: Antioxidant Efficacy

A study published in Molecules assessed various phenolic compounds, including derivatives of this compound, for their antioxidant capabilities. The results indicated a strong correlation between the structure and antioxidant potency, highlighting the compound's potential in reducing oxidative damage in cells.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition properties of related compounds, revealing that modifications to the phenoxy group significantly impacted enzyme binding. While specific data on this compound was limited, trends suggested promising inhibitory activity against α-glucosidase, which could be beneficial for diabetes management.

Research Findings and Implications

The biological activity of this compound suggests it could serve as a lead compound for developing new therapeutic agents. Its antioxidant properties may support its use in formulations aimed at reducing oxidative stress-related diseases. Furthermore, its potential as an enzyme inhibitor opens avenues for research in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.